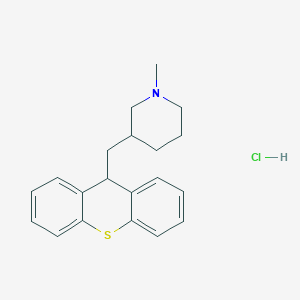

Metixene Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXZRFHNNTTWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045359 | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-34-0 | |

| Record name | Methixene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contalyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metixene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metixene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Metixene Hydrochloride in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene Hydrochloride, a compound historically utilized for its anticholinergic and antiparkinsonian properties, exerts its primary influence on the nervous system through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This guide delineates the molecular interactions and downstream signaling cascades initiated by Metixene in neurons. While its principal mechanism is well-established, emerging research suggests a more complex pharmacological profile, including potential effects on other neuronal targets and cellular processes. This document provides a comprehensive overview of the current understanding of Metixene's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a potent antagonist at muscarinic acetylcholine receptors (mAChRs). In the central nervous system, particularly in the corpus striatum, parkinsonism is associated with an imbalance between the excitatory cholinergic and inhibitory dopaminergic systems. By competitively blocking the action of acetylcholine at muscarinic receptors, Metixene helps to restore this balance, thereby alleviating parkinsonian symptoms.[1][2]

Receptor Binding Affinity

The affinity of Metixene for muscarinic receptors has been quantified through radioligand binding assays. A key study by Syvälahti et al. (1988) investigated the ability of several antiparkinsonian drugs to inhibit the binding of the non-selective muscarinic antagonist, ³H-quinuclidinyl benzilate (³H-QNB), to rat brain cortical tissue.[3]

| Compound | IC50 (nM) | Ki (nM) | Receptor Target | Reference |

| This compound | 55 | 15 | Muscarinic Receptors (undifferentiated) | [3] |

Table 1: Binding Affinity of this compound for Muscarinic Receptors

It is important to note that this study did not differentiate between the five subtypes of muscarinic receptors (M1-M5). While other antiparkinsonian drugs have shown some subtype selectivity (e.g., trihexyphenidyl (B89730) and biperiden (B1667296) for M1 receptors), the specific binding profile of Metixene across these subtypes remains to be fully elucidated.[4]

Downstream Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse neuronal functions. The five subtypes are broadly categorized by the G-protein they couple to:

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By antagonizing these receptors, this compound inhibits these downstream signaling cascades.

The antagonism of M1 receptors in neurons by Metixene is expected to lead to a decrease in neuronal excitability. This is because M1 receptor activation typically causes depolarization through the inhibition of potassium channels (M-current) and modulation of calcium channels.

M2 receptors often act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. As presynaptic heteroreceptors, they can also inhibit the release of other neurotransmitters. Postsynaptically, M2 receptor activation leads to hyperpolarization and reduced neuronal firing by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonism of M2 receptors by Metixene would therefore be expected to increase acetylcholine release and enhance neuronal excitability.

Other Potential Neuronal Mechanisms

Beyond its primary role as a muscarinic antagonist, evidence suggests that this compound may interact with other neuronal targets, although quantitative data for these interactions are currently lacking.

Antihistaminic Activity

Metixene is also described as having antihistaminic properties.[2] Antagonism of histamine (B1213489) H1 receptors in the central nervous system is a common feature of many first-generation antihistamines and can contribute to sedative effects. However, the specific affinity of Metixene for different histamine receptor subtypes has not been reported.

Monoaminergic Systems

Given its therapeutic use in a disorder characterized by dopamine (B1211576) deficiency, the interaction of Metixene with monoaminergic systems is of significant interest. However, there is currently no published data on the affinity of Metixene for dopamine or serotonin (B10506) receptors, nor on its potential to inhibit dopamine or norepinephrine (B1679862) transporters (DAT and NET) or monoamine oxidase (MAO) enzymes.

Induction of Incomplete Autophagy

A recent study in the context of cancer research has identified a novel mechanism of action for Metixene, showing that it can induce incomplete autophagy in metastatic cancer cells through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[5] This leads to the accumulation of autophagic vesicles and subsequent caspase-mediated apoptosis. While this finding is intriguing, it is not yet known whether this mechanism is relevant to the action of Metixene in neurons or contributes to its therapeutic effects or side-effect profile in the central nervous system.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the key quantitative data discussed in this guide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure based on the principles used in studies like that of Syvälahti et al. (1988).[3]

Protocol:

-

Membrane Preparation:

-

Dissect rat brain cortical tissue and homogenize in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane suspension, a fixed concentration of the radioligand (e.g., [³H]QNB), and varying concentrations of unlabeled this compound.

-

For determining non-specific binding, a parallel set of tubes should contain a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

-

Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Metixene concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Metixene that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assay

This is a general protocol to assess the potential of Metixene to inhibit dopamine and norepinephrine transporters.

Protocol:

-

Synaptosome Preparation:

-

Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for DAT, frontal cortex for NET) by homogenization and differential centrifugation.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a known inhibitor (for positive control).

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Allow the uptake to proceed for a short, defined period at a physiological temperature.

-

Terminate the reaction by rapid filtration and washing with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

-

Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of Metixene.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Metixene concentration.

-

Monoamine Oxidase (MAO) Activity Assay

This is a generalized fluorometric assay to determine if Metixene inhibits MAO-A or MAO-B.

Protocol:

-

Assay Preparation:

-

Use a source of MAO-A and MAO-B enzymes, such as recombinant human enzymes or mitochondrial fractions from tissue homogenates.

-

Prepare a reaction mixture containing a suitable buffer and a detection system that generates a fluorescent signal proportional to MAO activity (e.g., a system that detects hydrogen peroxide, a byproduct of the MAO reaction).

-

-

Inhibition Assay:

-

Pre-incubate the MAO enzyme with varying concentrations of this compound or a known MAO inhibitor.

-

Initiate the enzymatic reaction by adding a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).

-

Incubate the reaction for a fixed time at an optimal temperature.

-

-

Quantification and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition of MAO activity for each concentration of Metixene.

-

Determine the IC50 value from a plot of percentage inhibition versus the logarithm of the Metixene concentration.

-

Conclusion

The primary and well-documented mechanism of action of this compound in neurons is its antagonism of muscarinic acetylcholine receptors. This action is consistent with its therapeutic use in Parkinson's disease, where it helps to rebalance (B12800153) the cholinergic and dopaminergic systems. However, a comprehensive understanding of its pharmacological profile is still incomplete. Further research is warranted to delineate its specific affinities for muscarinic and histamine receptor subtypes, as well as to investigate its potential interactions with monoaminergic transporters and enzymes. The recently discovered role of Metixene in modulating autophagy also opens up new avenues of investigation into its neuronal effects, which may have implications for its therapeutic applications and potential for drug repurposing. The experimental protocols outlined in this guide provide a framework for future studies aimed at filling these knowledge gaps and further elucidating the complex neuronal mechanisms of this compound.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

Metixene Hydrochloride: A Technical Overview of Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metixene (B1676503) hydrochloride is an anticholinergic drug that has been used as an antiparkinsonian agent.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding the binding affinity of metixene hydrochloride for the different subtypes of muscarinic receptors is crucial for elucidating its pharmacological profile, predicting potential side effects, and guiding further drug development. This technical guide provides an in-depth overview of the muscarinic receptor binding affinity of this compound, including available quantitative data, detailed experimental protocols for affinity determination, and a visualization of relevant biological pathways and experimental workflows.

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[2][3] These subtypes are differentially expressed throughout the body and mediate a wide range of physiological functions. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[3][4] The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects with fewer side effects.[5]

Quantitative Binding Affinity Data

Currently, publicly available data on the specific binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) is limited. However, general affinity for muscarinic receptors has been reported.

| Compound | Parameter | Value (nM) | Radioligand | Receptor Source | Reference |

| This compound | Ki | 15 | Quinuclidinyl benzilate (QNB) | Not specified | [6][7] |

| This compound | IC50 | 55 | Quinuclidinyl benzilate (QNB) | Not specified | [6][7] |

Note: The provided data does not differentiate between the M1, M2, M3, M4, and M5 subtypes. Further research is required to establish the selectivity profile of this compound.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the binding affinity of a compound to a receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound like this compound for muscarinic receptors.

Membrane Preparation

-

Objective: To isolate cell membranes containing the muscarinic receptors of interest.

-

Procedure:

-

Cells or tissues expressing the target muscarinic receptor subtype are harvested.

-

The cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

-

Competitive Binding Assay

-

Objective: To measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the muscarinic receptor.

-

Procedure:

-

A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (the "competitor," this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis

-

Objective: To determine the IC50 and Ki values of the test compound.

-

Procedure:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), which represents the binding affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Signaling Pathways of Muscarinic Receptor Subtypes

Caption: Signaling pathways of muscarinic receptor subtypes.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Principle of Competitive Binding

Caption: Principle of a competitive radioligand binding assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.ed.ac.uk [journals.ed.ac.uk]

- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Metixene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene Hydrochloride is a synthetic anticholinergic and antiparkinsonian agent with a thioxanthene (B1196266) core structure. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its multi-step synthesis, a summary of its physicochemical properties in tabular format, and an exploration of its impact on cellular signaling pathways are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a thioxanthene backbone, followed by alkylation with a piperidine (B6355638) derivative, and finally, conversion to the hydrochloride salt. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.

Overall Synthesis Scheme

A common synthetic route to this compound starts from thiosalicylic acid and iodobenzene (B50100), proceeding through key intermediates 2-phenylthiobenzoic acid, 9-thioxanthone, and thioxanthene[1][2].

Caption: Overall synthetic route for this compound.

Experimental Protocols

This step involves a copper-catalyzed Ullmann condensation reaction between thiosalicylic acid and iodobenzene[3].

-

Materials: Thiosalicylic acid, iodobenzene, anhydrous potassium carbonate, copper powder, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine thiosalicylic acid (1 equivalent), iodobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in DMF.

-

Add copper powder (0.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 160-180°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Filter the aqueous solution to remove the copper catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-phenylthiobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from aqueous ethanol (B145695).

-

This step involves the cyclization of 2-phenylthiobenzoic acid in the presence of a strong acid[4].

-

Materials: 2-Phenylthiobenzoic acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully add 2-phenylthiobenzoic acid to an excess of concentrated sulfuric acid with stirring.

-

Gently heat the mixture to promote cyclization. The reaction is typically exothermic.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the 9-thioxanthone.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

The crude 9-thioxanthone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

The carbonyl group of 9-thioxanthone is reduced to a methylene (B1212753) group to yield thioxanthene[2].

-

Materials: 9-Thioxanthone, lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Slowly add a solution of 9-thioxanthone in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for several hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide (B78521) solution.

-

Filter the resulting mixture and wash the solid with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain thioxanthene.

-

This step involves the alkylation of thioxanthene with 3-chloromethyl-1-methylpiperidine[1][2].

-

Materials: Thioxanthene, 3-chloromethyl-1-methylpiperidine, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve thioxanthene in anhydrous THF.

-

Cool the solution in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to deprotonate the 9-position of the thioxanthene ring.

-

Stir the resulting solution for a short period at low temperature.

-

Add a solution of 3-chloromethyl-1-methylpiperidine in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Metixene.

-

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility[2].

-

Materials: Metixene, hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).

-

Procedure:

-

Dissolve the crude Metixene in absolute ethanol.

-

Add a solution of concentrated hydrochloric acid dropwise with stirring.

-

A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether), and dry under vacuum.

-

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄ClNS | [5] |

| Molecular Weight | 345.9 g/mol | [5] |

| Appearance | White or almost white crystalline powder | [6] |

| Melting Point | Not specified | |

| pKa (Strongest Basic) | 9.34 (Predicted) | [7] |

| LogP | 5.06 (Predicted) | [7] |

| Solubility | Soluble in water, ethanol, and methylene chloride.[6] In DMSO: 77.5 mg/mL.[1] In H₂O: 10 mg/mL.[1] | |

| Stability | Store protected from light.[6] In solvent at -80°C for 6 months; -20°C for 1 month.[1] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for assessing the purity of this compound and for monitoring its stability. A general approach for a reversed-phase HPLC method would involve:

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) to ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Retention Time: The retention time would be determined experimentally based on the specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The monoisotopic mass is reported as 345.13179817.

Signaling Pathways and Mechanism of Action

This compound exhibits its pharmacological effects through multiple mechanisms, primarily as a muscarinic antagonist and as an inducer of incomplete autophagy.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Metixene is a potent antagonist of muscarinic acetylcholine receptors, which is the basis for its use as an antiparkinsonian agent. It competitively inhibits the binding of acetylcholine to these receptors in the central and peripheral nervous systems.

Induction of Incomplete Autophagy

Recent studies have revealed that Metixene can induce incomplete autophagy in cancer cells, leading to apoptosis[8][9]. This process is mediated through the phosphorylation of N-Myc Downstream-Regulated Gene 1 (NDRG1)[8][9].

Caption: Metixene-induced incomplete autophagy signaling pathway.

The mTOR and Beclin-1 signaling pathways are central regulators of autophagy. While direct interaction of Metixene with mTOR or Beclin-1 has not been explicitly detailed in the provided search results, its ability to induce autophagy suggests a potential modulation of these pathways. The Beclin-1/Bcl-2 complex is a critical checkpoint in autophagy initiation, and its disruption can trigger this process[10][11]. The ULK1 complex is a key initiator of autophagy, acting downstream of mTORC1[12][13].

Caption: Key regulatory points in the mTOR and Beclin-1 autophagy pathways.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological activities of this compound. The synthetic route, while established, offers opportunities for process optimization. The elucidation of its role in inducing incomplete autophagy opens new avenues for its potential therapeutic applications beyond its traditional use as an antiparkinsonian agent. Further research is warranted to fully characterize its spectroscopic properties, experimentally determine its physicochemical parameters, and further delineate its interactions with key cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. rsc.org [rsc.org]

- 8. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Bcl-2 and Beclin-1 Complex in “Switching” between Apoptosis and Autophagy in Human Glioma Cells upon LY294002 and Sorafenib Treatment [mdpi.com]

- 11. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Metixene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene Hydrochloride is a tertiary amine anticholinergic agent with antiparkinsonian properties. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, which helps to restore the balance of neurotransmitter activity in the corpus striatum, a key area of the brain involved in motor control. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for assessing its anticholinergic activity are also presented, along with visualizations of its primary signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study and development of anticholinergic drugs.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In Parkinson's disease, there is a relative excess of cholinergic activity in the corpus striatum due to the degeneration of dopaminergic neurons. By blocking the action of acetylcholine at muscarinic receptors, Metixene helps to re-establish a more balanced neurochemical environment, thereby alleviating some of the motor symptoms of the disease, particularly tremor.[1][2] Metixene also possesses antihistaminic and direct antispasmodic properties.[2][3]

Signaling Pathways

Metixene, as a muscarinic antagonist, inhibits the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary targets in the context of Parkinson's disease are believed to be the M1 and M2 receptor subtypes.

-

M1 Muscarinic Receptor Signaling (Gq-coupled): The M1 receptor is coupled to the Gq G-protein.[4] Acetylcholine binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Metixene blocks this cascade by preventing the initial receptor activation.

-

M2 Muscarinic Receptor Signaling (Gi-coupled): The M2 receptor is coupled to the Gi G-protein.[3] Activation of the M2 receptor by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This, in turn, reduces the activity of protein kinase A (PKA). Metixene prevents this inhibitory effect.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[1] This action is similar to that of atropine (B194438).[2]

Receptor Binding Affinity

Metixene demonstrates potent binding to muscarinic receptors. In competitive binding assays using the radioligand [3H]quinuclidinyl benzilate (QNB), Metixene exhibits significant inhibitory activity.[6][7][8][9][10]

| Parameter | Value | Reference |

| IC50 | 55 nM | [6][7][8][9][10] |

| Ki | 15 nM | [6][7][8][9][10] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public literature.[1][8] However, based on its classification as a tertiary amine anticholinergic agent and available information, a qualitative profile can be described.[3][11][12][13]

| Parameter | Description | Reference |

| Absorption | Absorbed from the gastrointestinal tract following oral administration. The extent of absorption is not known. | [1][3] |

| Distribution | As a tertiary amine, it is expected to cross the blood-brain barrier. Other drugs in this class typically have a large volume of distribution. | [11][13] |

| Metabolism | Undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation. | [1][3] |

| Excretion | Excreted via the urine. | [3] |

| Half-life | Not available. | [1] |

| Bioavailability | Not available. | [1] |

| Protein Binding | Not available. | [1] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological profile of a muscarinic antagonist like this compound.

Radioligand Competition Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for muscarinic receptors.

Principle: This assay measures the ability of a test compound (Metixene) to compete with a radiolabeled ligand ([3H]quinuclidinyl benzilate - [3H]QNB) for binding to muscarinic receptors in a tissue preparation (e.g., rat brain homogenate).

Materials:

-

Tissue source rich in muscarinic receptors (e.g., rat brain cortex)

-

[3H]QNB (radioligand)

-

This compound (test compound)

-

Atropine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [3H]QNB (typically at or near its Kd value).

-

Increasing concentrations of this compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Metixene concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Metixene that inhibits 50% of the specific binding of [3H]QNB) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

In Vitro Functional Assay (Isolated Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of this compound.

Principle: This assay measures the ability of Metixene to inhibit the contractile response of the guinea pig ileum to a muscarinic agonist (e.g., acetylcholine or carbachol). The pA2 value is a measure of the antagonist's potency.

Materials:

-

Guinea pig ileum segment

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and recording system

-

Muscarinic agonist (e.g., acetylcholine)

-

This compound

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in the organ bath under a slight tension.

-

Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with regular washing.

-

Control Response: A cumulative concentration-response curve to the muscarinic agonist is generated to determine the EC50.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a set period (e.g., 30 minutes).

-

Shift in Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of Metixene.

-

Repeat: Steps 4 and 5 are repeated with increasing concentrations of Metixene.

-

Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist will be shifted to the right. A Schild plot is constructed by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

Conclusion

This compound is a potent muscarinic antagonist with a well-defined mechanism of action. Its ability to block cholinergic signaling pathways in the central nervous system provides the basis for its use in the management of Parkinson's disease. While its pharmacodynamic profile is characterized by high affinity for muscarinic receptors, a comprehensive understanding of its pharmacokinetic properties is limited by the lack of publicly available quantitative data. The experimental protocols outlined in this guide provide a framework for the continued investigation of Metixene and other anticholinergic compounds, which is essential for optimizing their therapeutic use and minimizing adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. Clinical pharmacokinetics of anti-parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Metixene Hydrochloride: A Technical Guide to its Function as an Incomplete Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride, a drug originally developed for Parkinson's disease, has been identified as a potent inducer of incomplete autophagy in cancer cells, particularly in preclinical models of metastatic breast cancer and brain metastases.[1][2][3] This unique mechanism of action, distinct from its known antimuscarinic and antihistaminic properties, leads to caspase-mediated apoptosis, positioning Metixene as a promising therapeutic agent in oncology.[1][4] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies associated with Metixene's role as an incomplete autophagy inducer.

Mechanism of Action: Induction of Incomplete Autophagy

This compound induces cellular stress and activates macroautophagy signaling pathways.[1] However, it disrupts the completion of the autophagic process, leading to an accumulation of autophagosomes that do not fuse with lysosomes for degradation. This state of "incomplete autophagy" triggers a cascade of events culminating in programmed cell death.

The central mediator of Metixene-induced incomplete autophagy is the N-Myc downstream-regulated gene 1 (NDRG1).[1][2][3] Metixene treatment leads to a significant, dose-dependent increase in the phosphorylation of NDRG1.[1] This phosphorylation event is critical for the disruption of the autophagic flux. Knockout of NDRG1 has been shown to reverse the effects of Metixene, allowing for the completion of autophagy and subsequently reducing apoptosis.[1][2][3]

The accumulation of autophagic vesicles and the increase in the autophagy cargo protein p62 (sequestosome 1) are hallmark indicators of this incomplete process.[1] This cellular state of autophagic stress ultimately activates the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-3.[1]

Signaling Pathway

The proposed signaling pathway for Metixene-induced incomplete autophagy and apoptosis is illustrated below. Metixene treatment initiates a cellular stress response that leads to the phosphorylation of NDRG1. Phosphorylated NDRG1 (p-NDRG1) then interferes with the maturation of autophagosomes into autolysosomes, leading to their accumulation. This accumulation of autophagic vesicles, along with the cargo protein p62, results in cellular stress that triggers the caspase cascade and apoptosis.

References

- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Metixene Hydrochloride: A Catalyst for Caspase-Mediated Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metixene (B1676503) hydrochloride, a drug originally developed for Parkinson's disease, has emerged as a potent inducer of caspase-mediated apoptosis in various cancer cell lines, particularly in metastatic breast cancer.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with metixene-induced programmed cell death, tailored for a scientific audience.

Core Mechanism: Incomplete Autophagy Leading to Intrinsic Apoptosis

Metixene hydrochloride's primary mechanism of inducing apoptosis involves the induction of incomplete autophagy, a cellular process that, when stalled, triggers programmed cell death.[1] This process is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[1][2] The accumulation of autophagic structures due to this incomplete process leads to cellular stress, ultimately activating the intrinsic pathway of apoptosis.[1]

The activation of the intrinsic, or mitochondrial, pathway is evidenced by the significant elevation of caspase-9 activity upon metixene treatment.[1] Caspase-9 is a key initiator caspase in this pathway, and its activation leads to the subsequent activation of executioner caspases, namely caspase-3 and caspase-7.[1][3] This cascade of caspase activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

Signaling Pathway of Metixene-Induced Apoptosis

The signaling cascade initiated by this compound that results in apoptosis is a multi-step process.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Efficacy

The pro-apoptotic effects of this compound have been quantified in various breast cancer brain metastasis (BCBM) cell lines.

Table 1: IC50 Values of Metixene in Metastatic Breast Cancer Cell Lines (72h treatment) [4]

| Cell Line | Cancer Subtype | IC50 (μM) |

| BT-474Br | HER2-positive | 9.7 |

| HCC1954 | HER2-positive | Not specified |

| MDA-MB-231Br | Triple-negative | 15.2 |

| HCC1806 | Triple-negative | 20.1 |

| HS578T | Triple-negative | 31.8 |

| HCC3153 | Triple-negative | Not specified |

| SUM159 | Triple-negative | Not specified |

Table 2: Caspase Activity in BCBM Cell Lines Treated with Metixene [1]

| Cell Line | Treatment | Caspase-3/-7 Activity | Caspase-9 Activity |

| BT-474Br | 10 μM Metixene (24h) | Significant increase | Significantly elevated (P = 0.0055) |

| BT-474Br | 15 μM Metixene (24h) | Significant increase | Significantly elevated (P < 0.0001) |

| MDA-MB-231Br | 15 μM Metixene (24h) | Significant increase | Significantly elevated (P < 0.0001) |

Table 3: In Vivo Efficacy of Metixene in an Orthotopic Xenograft Model (HCC1954 cells) [1]

| Treatment Group | Tumor Weight Reduction | Tumor Volume Reduction | Cleaved Caspase-3 Positive Cells |

| Metixene (0.1 mg/kg) | Significant (P < 0.0001) | Significant (P = 0.0043) | Significant increase (P = 0.001) |

| Metixene (1.0 mg/kg) | Significant (P < 0.0001) | Significant (P = 0.0004) | Significant increase (P = 0.0002) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

Cell Viability Assay

The anti-cancer activity of metixene is evaluated using a cell viability assay.

Caption: Workflow for determining cell viability after Metixene treatment.

-

Cell Seeding: Breast cancer brain metastasis cell lines (e.g., BT-474Br, MDA-MB-231Br) are seeded at a density of 5,000 cells per well in clear, flat-bottomed, black-walled 96-well plates.[1]

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound.[1]

-

Incubation: The plates are incubated for specified time points (e.g., 24 and 48 hours).[1]

-

Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

Caspase Activity Assays

To quantify the activation of key caspases, fluorometric assays are employed.

References

- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Investigating the Off-Target Effects of Metixene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride is a tertiary amine antimuscarinic agent, historically utilized for the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal syndromes.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, thereby restoring the cholinergic-dopaminergic balance in the corpus striatum.[1] Beyond its established anticholinergic and antihistaminic properties, recent research has unveiled significant off-target effects, most notably the induction of incomplete autophagy and subsequent caspase-mediated apoptosis in cancer cells.[2][3] This guide provides a comprehensive technical overview of the known on- and off-target effects of this compound, presenting quantitative data, detailed experimental protocols for investigation, and visual diagrams of the associated signaling pathways to support further research and drug development efforts.

Pharmacological Profile of this compound

This compound's therapeutic efficacy in movement disorders is attributed to its on-target activity as a muscarinic acetylcholine receptor antagonist.[4] However, like many centrally active agents, it exhibits a broader pharmacological profile that contributes to both its therapeutic window and its adverse effect profile.

On-Target Activity: Muscarinic Receptor Antagonism

Metixene acts as a competitive antagonist at muscarinic acetylcholine receptors. This action helps to alleviate the motor symptoms of Parkinson's disease by reducing the relative overactivity of the cholinergic system in the brain.[1]

Known Off-Target Activities and Side Effects

The off-target activities of this compound are primarily responsible for its side effect profile, which is characteristic of anticholinergic compounds. These effects can be considered "off-target" when they occur outside of the intended therapeutic pathway for Parkinson's disease. Additionally, recent discoveries have identified a novel off-target mechanism with potential therapeutic implications in oncology.

-

Antihistaminic Properties: Metixene is known to possess antihistaminic properties, which can contribute to its sedative effects.[1]

-

Anticholinergic Side Effects: A range of common side effects are associated with its antimuscarinic activity in the peripheral nervous system, including dry mouth, blurred vision, constipation, urinary retention, and tachycardia.[5]

-

Induction of Incomplete Autophagy and Apoptosis in Cancer Cells: A significant off-target effect, independent of its muscarinic and histaminic receptor activity, is the induction of incomplete autophagy leading to caspase-mediated apoptosis in various cancer cell lines.[2][3][6] This is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[4][6]

Quantitative Data on this compound Interactions

Quantitative assessment of a drug's binding affinity for its on- and off-targets is crucial for understanding its pharmacological profile. The following table summarizes the available quantitative data for this compound.

| Target | Assay Type | Value | Units | Reference(s) |

| Muscarinic Acetylcholine Receptor | Radioligand Binding Assay (QNB) | IC50 = 55, Ki = 15 | nM | [7] |

Signaling Pathways

On-Target: Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the striatum, this blocks the action of acetylcholine (ACh), helping to rebalance (B12800153) the dopaminergic and cholinergic systems that are dysregulated in Parkinson's disease.

Figure 1. On-target signaling pathway of this compound.

Off-Target: Induction of Incomplete Autophagy and Apoptosis in Cancer Cells

Metixene has been shown to induce incomplete autophagy in cancer cells, a process that ultimately leads to apoptosis. This is mediated through the phosphorylation of NDRG1. The accumulation of non-degraded autophagosomes contributes to cellular stress and the activation of the intrinsic apoptotic pathway.

References

- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 2. An optimized protocol for immuno-electron microscopy of endogenous LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteolysis.jp [proteolysis.jp]

- 5. bio-rad.com [bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]

Metixene Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metixene hydrochloride is an anticholinergic agent historically used for the symptomatic treatment of Parkinson's disease (PD).[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, thereby helping to restore the balance between the cholinergic and dopaminergic systems in the corpus striatum, which is disrupted in Parkinson's disease.[2][3] Although the use of Metixene has been discontinued (B1498344), its role as a muscarinic antagonist provides a valuable pharmacological tool for investigating the cholinergic system's involvement in the pathophysiology of Parkinson's disease and for the preclinical assessment of novel therapeutic strategies targeting this pathway. This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and visualization of associated signaling pathways.

Core Mechanism of Action

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. This deficit results in an imbalance with the excitatory cholinergic system, contributing to the motor symptoms of the disease. This compound, as a muscarinic antagonist, blocks the action of acetylcholine at its receptors in the striatum, thereby mitigating the effects of this imbalance.[2][3]

Data Presentation: Physicochemical and Pharmacological Properties

Quantitative data for this compound is limited due to its status as a discontinued drug. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClNS | [4] |

| Molecular Weight | 345.9 g/mol | [4] |

| CAS Number | 7081-40-5 | [4] |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in water and DMSO | [3] |

Table 2: Pharmacological Data for this compound

| Parameter | Value | Description | Source |

| IC₅₀ | 55 nM | Concentration for 50% inhibition of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. | [2][3][5] |

| Kᵢ | 15 nM | Inhibitory constant for the binding of QNB to muscarinic receptors. | [2][3][5] |

| Muscarinic Receptor Subtype Affinity (Kᵢ) | Data not available | Specific binding affinities for M1-M5 receptor subtypes are not well-documented in publicly available literature. | N/A |

Table 3: Preclinical Pharmacokinetic Data for Metixene (from a study in a mouse model of metastatic cancer)

| Parameter | Time Point | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) |

| Peak Concentration | 30 minutes | ~180 | ~1200 |

| Concentration | 1 hour | ~120 | ~800 |

| Concentration | 2 hours | ~80 | ~500 |

| Concentration | 4 hours | ~40 | ~200 |

| Concentration | 8 hours | ~20 | ~100 |

| Data is estimated from a graphical representation in the cited source and should be considered approximate.[6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and other anticholinergic agents in the context of Parkinson's disease research.

In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like Metixene to muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for muscarinic receptors.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB))

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with specific M1-M5 receptor subtypes or from rat brain tissue)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Atropine)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of radioligand at a concentration near its Kₑ value.

-

50 µL of varying concentrations of this compound (for competition curve).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist like atropine.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Metixene. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Assessment in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a parkinsonian phenotype in rats and subsequent behavioral testing to evaluate the efficacy of a test compound.

Objective: To assess the effect of this compound on motor deficits in a rat model of Parkinson's disease.

Materials:

-

6-hydroxydopamine (6-OHDA)

-

Ascorbic acid saline solution

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound

-

Vehicle for drug administration

-

Behavioral testing apparatus (e.g., rotarod, cylinder test apparatus)

Procedure:

-

Model Induction:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. The coordinates will need to be determined based on the rat strain and age.

-

Allow the animals to recover for at least two weeks for the lesion to stabilize.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle.

-

Administer the drug to the rats via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested.

-

A control group should receive the vehicle only.

-

-

Behavioral Testing:

-

Rotarod Test: Place the rat on a rotating rod with accelerating speed. Record the latency to fall. Increased latency to fall indicates improved motor coordination and balance.

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously. A decrease in the use of the contralateral forelimb to the lesion is expected, and an increase in its use after drug treatment suggests efficacy.

-

Apomorphine-Induced Rotations: Administer apomorphine (B128758) (a dopamine agonist) and count the number of contralateral rotations. A reduction in the number of rotations after treatment with the test compound can indicate a therapeutic effect.

-

-

Data Analysis: Compare the performance of the Metixene-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the potential neuroprotective effects of a compound on dopaminergic neurons.

Objective: To determine if this compound can protect dopaminergic neurons from toxin-induced cell death.

Materials:

-

Dopaminergic cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-OHDA or MPP⁺)

-

This compound

-

Cell viability assay (e.g., MTT or LDH assay)

-

Microplate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Toxin Exposure: Add the neurotoxin (6-OHDA or MPP⁺) to the wells to induce cell death. Include a control group that is not exposed to the toxin.

-

Incubation: Incubate the cells for a further 24-48 hours.

-

Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. An increase in cell viability in the Metixene-treated groups compared to the toxin-only group would suggest a neuroprotective effect.

Mandatory Visualization

Signaling Pathway of Metixene's Action in the Striatum

Caption: Cholinergic modulation of striatal pathways and the inhibitory action of Metixene HCl.

Experimental Workflow: In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of Metixene HCl in a PD rat model.

Logical Relationship: Dopamine-Acetylcholine Imbalance

Caption: The role of Metixene HCl in correcting the dopamine-acetylcholine imbalance in PD.

Conclusion

This compound, while no longer in clinical use, remains a relevant tool for preclinical research into the cholinergic mechanisms of Parkinson's disease. Its action as a muscarinic antagonist provides a basis for understanding the therapeutic potential of modulating the cholinergic system to alleviate motor symptoms. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to investigate novel anticholinergic and other therapeutic strategies for this neurodegenerative disorder. Further research to delineate the specific muscarinic receptor subtype affinities of compounds like Metixene will be crucial for developing more targeted and effective treatments with fewer side effects.

References

- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrate | AChR | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. wjpmr.com [wjpmr.com]

- 6. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Derivatives of Metixene Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Thioxanthene-Based Anticholinergic Agent and its Potential for Derivative Development

Metixene (B1676503) hydrochloride, a tertiary amine-based thioxanthene (B1196266) derivative, has historically been utilized as an antiparkinsonian agent due to its anticholinergic properties.[1][2] It functions as a muscarinic antagonist, competitively inhibiting the action of acetylcholine (B1216132) at muscarinic receptors.[1][2] While its clinical use has largely been discontinued, recent research has unveiled a novel mechanism of action for metixene, demonstrating its ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, thus highlighting its potential as a scaffold for the development of new therapeutic agents.[3][4][5]

This technical guide provides a comprehensive overview of Metixene Hydrochloride, focusing on its known pharmacological properties and exploring the potential for the development of novel derivatives. Due to a notable scarcity of published research specifically detailing the synthesis and pharmacological evaluation of a broad range of metixene derivatives, this guide will also draw upon the structure-activity relationships (SAR) of the broader classes of thioxanthene and piperidine-based anticholinergic agents to inform potential derivatization strategies.

Core Compound Profile: this compound

Metixene is characterized by a tricyclic thioxanthene core linked to a 1-methyl-3-piperidylmethyl substituent.[6] This structural arrangement is crucial for its anticholinergic activity.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₄ClNS | [6] |

| Molecular Weight | 345.93 g/mol | [7] |

| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | [1][2] |

| Primary Indication | Antiparkinsonian | [1][2] |

| Metabolism | Hepatic (Sulfoxidation and N-demethylation) | [1] |

Pharmacological Activity and Mechanism of Action

Metixene's primary pharmacological effect is the blockade of muscarinic acetylcholine receptors. This action helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinson's disease.[1]

More recently, a distinct and potentially significant mechanism has been identified in the context of oncology. Metixene has been shown to induce incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis.[3][4][5] This finding opens up new avenues for the exploration of metixene and its derivatives as potential anticancer agents.

Signaling Pathway: Metixene-Induced Incomplete Autophagy

The following diagram illustrates the proposed signaling pathway for metixene-induced cell death in cancer cells.

References

- 1. Soft drugs--XIV. Synthesis and anticholinergic activity of soft phenylsuccinic analogs of methatropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H24ClNS | CID 64722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1553-34-0 | FM171063 | Biosynth [biosynth.com]

Methodological & Application

Dosing Considerations for Metixene Hydrochloride in Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metixene hydrochloride is a tertiary amine anticholinergic agent with antihistaminic and antispasmodic properties.[1][2] Primarily known for its use in the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal syndromes, its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum.[1][3] This restores the balance between the cholinergic and dopaminergic systems.[1][3] Recent preclinical studies have also explored its potential as an anti-cancer agent, demonstrating its ability to induce cell death in metastatic cancer models.[4][5]

These application notes provide a comprehensive overview of dosing considerations for this compound in various animal models based on available preclinical data. The following sections detail recommended dosing regimens, administration protocols, and key pharmacokinetic parameters to guide researchers in designing their experimental studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in different animal species. It is crucial to note that optimal dosage can vary significantly based on the animal model, research application, and specific experimental conditions.

Table 1: this compound Dosing Regimens in Mice

| Research Application | Mouse Strain | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Reference |

| Metastatic Breast Cancer | Nude | Intraperitoneal (IP) | 0.1 mg/kg | 3 times per week | 25% Captisol | [6] |

| Metastatic Breast Cancer | Nude | Intraperitoneal (IP) | 1.0 mg/kg | 3 times per week | 25% Captisol | [6] |

Table 2: this compound Dosing Regimens in Other Species

| Species | Research Application | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Reference |

| Rat | Data Not Available | - | - | - | - | |

| Dog | Data Not Available | - | - | - | - | |

| Non-human Primate | Data Not Available | - | - | - | - |

Note: There is a significant lack of publicly available data on specific dosing regimens for this compound in rats, dogs, and non-human primates for both Parkinson's disease and other research applications. Researchers should perform dose-escalation studies to determine the optimal dose for their specific model and experimental endpoint.

Pharmacokinetic Parameters